2-Chloro-4-(2,4-difluorophenyl)-5-fluoropyrimidine 2-Chloro-4-(2,4-difluorophenyl)-5-fluoropyrimidine
Brand Name: Vulcanchem
CAS No.: 1402545-53-2
VCID: VC2732669
InChI: InChI=1S/C10H4ClF3N2/c11-10-15-4-8(14)9(16-10)6-2-1-5(12)3-7(6)13/h1-4H
SMILES: C1=CC(=C(C=C1F)F)C2=NC(=NC=C2F)Cl
Molecular Formula: C10H4ClF3N2
Molecular Weight: 244.6 g/mol

2-Chloro-4-(2,4-difluorophenyl)-5-fluoropyrimidine

CAS No.: 1402545-53-2

VCID: VC2732669

Molecular Formula: C10H4ClF3N2

Molecular Weight: 244.6 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-4-(2,4-difluorophenyl)-5-fluoropyrimidine - 1402545-53-2

Description

2-Chloro-4-(2,4-difluorophenyl)-5-fluoropyrimidine is a pyrimidine derivative characterized by a chloro group at the second position, a difluorophenyl group at the fourth position, and a fluorine atom at the fifth position of the pyrimidine ring. This compound is notable for its unique combination of halogen substituents, which contribute to its chemical properties and reactivity profile, making it an important intermediate in various synthetic applications, particularly in medicinal chemistry.

Synthesis and Production

The synthesis of 2-Chloro-4-(2,4-difluorophenyl)-5-fluoropyrimidine typically involves several steps, utilizing synthetic organic chemistry techniques. In industrial settings, the production is optimized for yield and purity, often employing techniques such as continuous flow reactors to enhance efficiency and scalability.

Synthesis Steps:

  • Starting Materials: Typically involve pyrimidine derivatives and difluorophenyl compounds.

  • Reaction Conditions: Specific conditions may vary, but generally involve controlled temperature and solvent selection.

  • Purification Methods: Techniques like chromatography are used to achieve high purity.

Applications

2-Chloro-4-(2,4-difluorophenyl)-5-fluoropyrimidine is primarily used as an intermediate in the synthesis of pharmaceuticals and agrochemicals due to its biological activities and reactivity. Pyrimidine derivatives often exhibit significant pharmacological properties, making them valuable in drug discovery.

Application Areas:

  • Pharmaceuticals: Used in the synthesis of active pharmaceutical ingredients (APIs).

  • Agrochemicals: Utilized due to its biological activity.

Spectral Data and Analytical Techniques

Relevant spectral data for 2-Chloro-4-(2,4-difluorophenyl)-5-fluoropyrimidine may include NMR, IR, and mass spectrometry. These techniques are essential for characterizing the compound's structure and purity.

Spectral Techniques:

  • Nuclear Magnetic Resonance (NMR): Used to determine the molecular structure.

  • Infrared Spectroscopy (IR): Helps identify functional groups.

  • Mass Spectrometry (MS): Provides molecular weight and fragmentation patterns.

Comparison with Related Compounds

Other pyrimidine derivatives, such as 2-Chloro-5-fluoropyrimidine and 4-Amino-2-chloro-5-fluoropyrimidine, share similar structural features but differ in their substituents and applications. These compounds are also used as intermediates in pharmaceutical synthesis .

Comparison Table:

CompoundSubstituentsApplications
2-Chloro-4-(2,4-difluorophenyl)-5-fluoropyrimidineChloro, difluorophenyl, fluorinePharmaceuticals, agrochemicals
2-Chloro-5-fluoropyrimidineChloro, fluorineAPIs, OLEDs
4-Amino-2-chloro-5-fluoropyrimidineAmino, chloro, fluorinePharmaceuticals
CAS No. 1402545-53-2
Product Name 2-Chloro-4-(2,4-difluorophenyl)-5-fluoropyrimidine
Molecular Formula C10H4ClF3N2
Molecular Weight 244.6 g/mol
IUPAC Name 2-chloro-4-(2,4-difluorophenyl)-5-fluoropyrimidine
Standard InChI InChI=1S/C10H4ClF3N2/c11-10-15-4-8(14)9(16-10)6-2-1-5(12)3-7(6)13/h1-4H
Standard InChIKey LGZVOFHGAXBZGO-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1F)F)C2=NC(=NC=C2F)Cl
Canonical SMILES C1=CC(=C(C=C1F)F)C2=NC(=NC=C2F)Cl
PubChem Compound 79073071
Last Modified Aug 16 2023

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